REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][CH:3]=1.CS(O[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)(=O)=O.CN(C)P(N(C)C)(N(C)C)=O>O>[C:29]1([CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:11][CH:12]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
11-phenylundecanol O-methanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCCCCCCCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 16.5 g
|
Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The extracts are washed with water, 0.1 N NaOH, saturated sodium chloride solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate the extract
|
Type
|
FILTRATION
|
Details
|
is filtered through silica gel
|
Type
|
WASH
|
Details
|
the silica gel is washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo to an oil which
|
Type
|
TEMPERATURE
|
Details
|
of potassium hydroxide and the mixture is refluxed for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
diluted with 50 ml
|
Type
|
TEMPERATURE
|
Details
|
of water and chilled
|
Type
|
FILTRATION
|
Details
|
of water and filtration
|
Type
|
CUSTOM
|
Details
|
gives a gummy solid which
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in hexane:ether:ethyl acetate:acetic acid (40:5:5:2)
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel G
|
Type
|
WASH
|
Details
|
The support is washed with the same solvent (2 fractions)
|
Type
|
CONCENTRATION
|
Details
|
The first fraction is concentrated in vacuo to an oil which
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to give pale yellow crystals, m.p. 50°-52° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ether-hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
gives white crystals, m.p. 53°-55° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCCCCNC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |